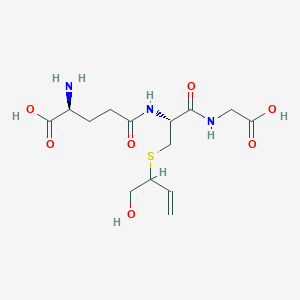
S-(1-Hydroxy-3-buten-2-yl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1-Hydroxy-3-buten-2-yl)glutathione, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O7S and its molecular weight is 377.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Introduction to S-(1-Hydroxy-3-buten-2-yl)glutathione
This compound, a conjugate of glutathione and a metabolite of 1,3-butadiene, has garnered attention in various scientific fields due to its potential applications in toxicology, pharmacology, and environmental health. This compound is formed through the conjugation of glutathione with reactive metabolites of 1,3-butadiene, which is an important industrial chemical primarily used in the production of synthetic rubber.
Toxicology and Carcinogenicity Studies
This compound serves as a biomarker for assessing exposure to 1,3-butadiene and its associated health risks. Research indicates that this compound is linked to the genotoxic effects of butadiene metabolites, particularly in relation to cancer risk.
Case Study:
A study published in Carcinogenesis highlighted the formation of DNA adducts from butadiene metabolites, including this compound. The findings suggested that individuals exposed to butadiene exhibit increased levels of these adducts, indicating a higher risk for developing malignancies .
Biomarker Development
The compound has been identified as a potential urinary biomarker for monitoring human exposure to butadiene. A study evaluated the urinary excretion patterns of various mercapturic acids derived from butadiene metabolism, establishing this compound as a significant metabolite indicative of exposure levels .
Metabolic Pathway Elucidation
Research into the metabolic pathways involving this compound has provided insights into how butadiene is processed in the body. It is formed through the action of glutathione S-transferases on reactive intermediates generated from butadiene metabolism. Understanding these pathways is crucial for developing interventions to mitigate the toxic effects of butadiene .
Environmental Health Assessments
This compound is also relevant in environmental health studies focusing on air quality and occupational exposure. The compound's presence in biological samples can help assess the impact of industrial emissions on human health .
Data Table: Summary of Research Findings
属性
CAS 编号 |
133872-49-8 |
|---|---|
分子式 |
C14H23N3O7S |
分子量 |
377.42 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxybut-3-en-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(6-18)25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
InChI 键 |
NOXPKNNHYRDDCI-AGROOBSYSA-N |
SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
手性 SMILES |
C=CC(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
序列 |
XXG |
同义词 |
1-HBG S-(1-hydroxy-3-buten-2-yl)glutathione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















